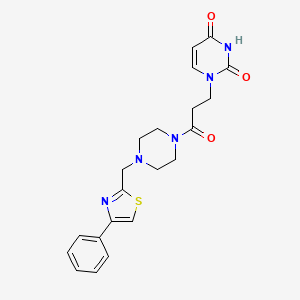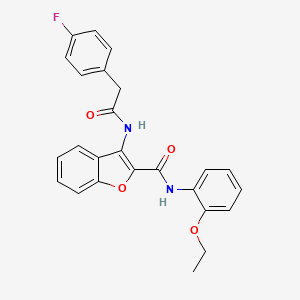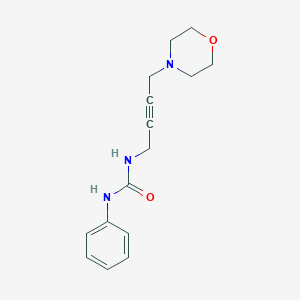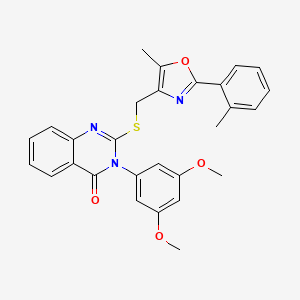![molecular formula C14H9Cl2F3N4O2 B2353904 [(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate CAS No. 338791-71-2](/img/structure/B2353904.png)
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . It contains an amino group, a carbamate group, and a trifluoromethyl group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the pyridine ring. These include an amino group, a carbamate group, and a trifluoromethyl group . Unfortunately, the exact 2D or 3D structure is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Research on derivatives of this compound has shown potential as anticancer agents. For instance, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice with P388 leukemia (Temple et al., 1983).
Antioxidant Properties
- Novel dihydropyridine analogs, including derivatives related to this compound, have been synthesized and evaluated for their antioxidant properties. These studies involved in vitro and in silico methods, including antioxidant activity assays, hemolytic activity, cytotoxicity tests, and molecular docking studies (Saddala & Jangampalli Adi Pradeepkiran, 2019).
DNA Interaction and Docking Studies
- Schiff base ligands derived from related compounds have been synthesized and analyzed for their DNA binding properties and molecular docking potential. These studies suggest that these compounds could be suitable drug candidates (Kurt et al., 2020).
Antidepressant and Nootropic Agents
- Derivatives of this compound have been investigated for their potential as antidepressant and nootropic agents. The studies involved synthesizing Schiff’s bases and 2-azetidinones and testing their activities in animal models (Thomas et al., 2016).
Antimicrobial Activity
- Several studies have focused on the antimicrobial properties of derivatives and analogs of this compound. These studies include synthesis, structural characterization, and evaluation of their effectiveness against various pathogens (Katariya et al., 2021).
Structural Analysis
- Detailed structural and vibrational analysis of compounds closely related to this compound has been conducted, providing insights into their potential as antimycobacterial agents (Wojciechowski & Płoszaj, 2020).
Triazole Derivatives
- Research has been done on triazole derivatives of this compound, focusing on their synthesis and evaluation for antioxidant and antiradical activities (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N4O2/c15-8-1-3-9(4-2-8)22-13(24)25-23-12(20)11-10(16)5-7(6-21-11)14(17,18)19/h1-6H,(H2,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIKKTVLLFKPEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)




![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)